3'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol
Description
This compound is a biphenyl derivative featuring a hydroxyl group at position 3, a trifluoromethoxy group at position 5, and a pyrrolidin-1-ylsulfonyl substituent at position 3' of the biphenyl scaffold.
Properties
IUPAC Name |
3-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c18-17(19,20)25-15-9-13(8-14(22)11-15)12-4-3-5-16(10-12)26(23,24)21-6-1-2-7-21/h3-5,8-11,22H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHUCZBNDAXESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686771 | |
| Record name | 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-47-7 | |
| Record name | [1,1′-Biphenyl]-3-ol, 3′-(1-pyrrolidinylsulfonyl)-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261922-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol typically involves multiple steps, starting with the preparation of the biphenyl core. The introduction of the pyrrolidin-1-ylsulfonyl group can be achieved through sulfonylation reactions, while the trifluoromethoxy group is introduced via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of products depending on the nucleophile introduced.
Scientific Research Applications
3’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can form strong interactions with active sites, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol (Positional Isomer)
- Key Differences: The positional isomer has the pyrrolidinylsulfonyl group at the 4' position instead of 3'.
- Physicochemical Properties: Both isomers share a molecular formula (C₁₇H₁₆F₃NO₄S) and molar mass (~411.38 g/mol), but differences in substituent orientation may affect logP values and crystallinity .
3'-Chloro-5'-fluoro-5-methoxy-[1,1'-biphenyl]-3-ol
- Substituents : Chloro (electron-withdrawing) and fluoro (moderately electron-withdrawing) at 3' and 5', respectively, with a methoxy group at position 3.
- The molecular formula (C₁₃H₁₀ClFO₂) and smaller molar mass (252.67 g/mol) suggest higher lipophilicity .
5-Bromo-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol
- Substituents : Bromo (electron-withdrawing) at position 5 and trifluoromethyl (-CF₃) at 3'.
- Comparison: The trifluoromethyl group enhances metabolic stability but lacks the sulfonyl group’s hydrogen-bonding capacity.
Antimicrobial Biphenyls from Rhynchosia suaveloense
- Compounds :
- 4-(3-Methyl-but-2-enyl)-5-methoxy-(1,1'-biphenyl)-3-ol
- 2-Carboxy-4-(3-methyl-but-2-enyl)-5-methoxy-(1,1'-biphenyl)-3-ol
- Activity : Both exhibit MIC values of 15.63–31.25 µg/mL against Bacillus subtilis and Staphylococcus aureus. The carboxyl group in the second compound enhances polarity but may reduce membrane penetration .
Physicochemical Comparison Table
Biological Activity
3'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.
- Molecular Formula : C16H16F3N2O3S
- Molecular Weight : 339.36 g/mol
- CAS Number : 1261897-92-0
| Property | Value |
|---|---|
| Molecular Formula | C16H16F3N2O3S |
| Molecular Weight | 339.36 g/mol |
| CAS Number | 1261897-92-0 |
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in inflammation and cancer pathways. It has been shown to modulate the activity of enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory responses.
Key Findings :
- The compound exhibits anti-inflammatory properties , potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase pathways, reducing the production of pro-inflammatory mediators .
- It has demonstrated antitumor activity , particularly against certain cancer cell lines, suggesting its utility in cancer therapy .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. These studies typically involve assessing cell viability using assays such as MTT or XTT.
Case Study :
A study investigating the effects of this compound on human breast cancer cells reported a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
In Vivo Studies
In vivo studies further support the anti-inflammatory and anticancer activities observed in vitro. Animal models have been employed to assess the therapeutic efficacy and safety profile of the compound.
Case Study :
In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups, highlighting its potential therapeutic benefits in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications to the pyrrolidine and biphenyl moieties can significantly influence potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Trifluoromethoxy group | Enhances lipophilicity and potency |
| Sulfonamide linkage | Increases binding affinity to targets |
| Hydroxyl group at biphenyl position | Contributes to anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
